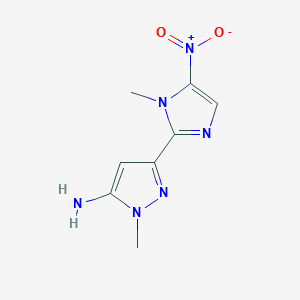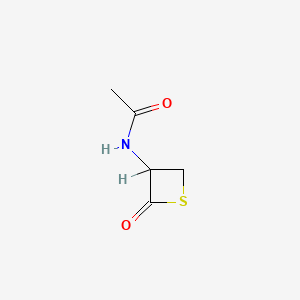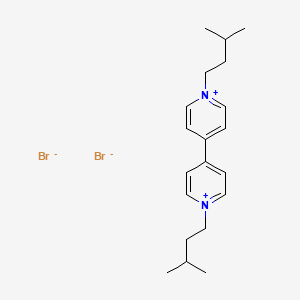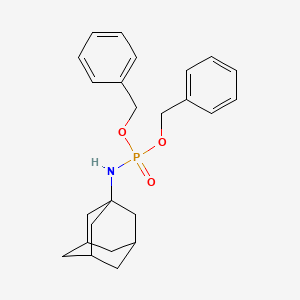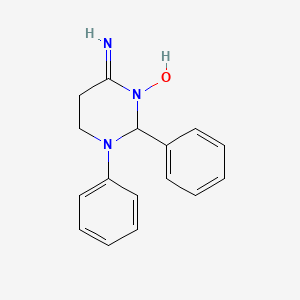![molecular formula C34H23P B14643083 Phenylbis[2-(phenylethynyl)phenyl]phosphane CAS No. 54100-67-3](/img/structure/B14643083.png)
Phenylbis[2-(phenylethynyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylbis[2-(phenylethynyl)phenyl]phosphane is an organophosphorus compound known for its unique structure and properties. This compound is characterized by the presence of a phosphane group bonded to two phenyl rings, each substituted with a phenylethynyl group. The compound’s molecular structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis[2-(phenylethynyl)phenyl]phosphane typically involves the reaction of phenylphosphine with 2-(phenylethynyl)phenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Phenylbis[2-(phenylethynyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The phenylethynyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylbis[2-(phenylethynyl)phenyl]phosphine oxide.
Reduction: Phenylbis[2-(phenylethynyl)phenyl]phosphine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Phenylbis[2-(phenylethynyl)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of Phenylbis[2-(phenylethynyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane and phenylethynyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Phenylbis[2-(phenylethynyl)phenyl]phosphane can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different structural properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields.
特性
CAS番号 |
54100-67-3 |
|---|---|
分子式 |
C34H23P |
分子量 |
462.5 g/mol |
IUPAC名 |
phenyl-bis[2-(2-phenylethynyl)phenyl]phosphane |
InChI |
InChI=1S/C34H23P/c1-4-14-28(15-5-1)24-26-30-18-10-12-22-33(30)35(32-20-8-3-9-21-32)34-23-13-11-19-31(34)27-25-29-16-6-2-7-17-29/h1-23H |
InChIキー |
MFLUMPUZUOROIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(9H-Xanthen-9-YL)ethyl]formamide](/img/structure/B14643001.png)

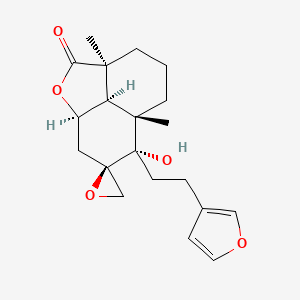
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

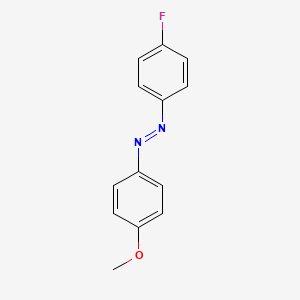
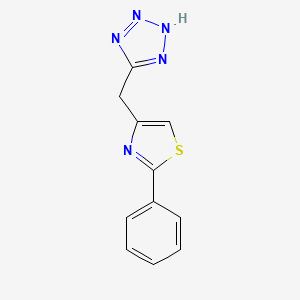
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
